molecular formula C13H9ClN2O2S B567821 1-(Phenylsulfonyl)-2-chloro-6-azaindole CAS No. 1227269-16-0

1-(Phenylsulfonyl)-2-chloro-6-azaindole

Cat. No.: B567821
CAS No.: 1227269-16-0
M. Wt: 292.737
InChI Key: ULVPUWLTXACLMQ-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-2-chloro-6-azaindole is a heterocyclic compound that features an indole core substituted with a phenylsulfonyl group and a chlorine atom

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-2-chloro-6-azaindole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-2-chloro-6-azaindole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and coupling agents (e.g., palladium catalysts). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Phenylsulfonyl)-2-chloro-6-azaindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-2-chloro-6-azaindole involves its interaction with specific molecular targets, such as protein kinases. The phenylsulfonyl group can enhance binding affinity to these targets, while the chlorine atom may influence the compound’s electronic properties and reactivity. These interactions can modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

1-(Phenylsulfonyl)-2-chloro-6-azaindole can be compared with other sulfonylated indole derivatives, such as:

The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-chloropyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-13-8-10-6-7-15-9-12(10)16(13)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVPUWLTXACLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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